FOOD YELLOW NO. 4 ALUMINUM LAKE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of aluminum lakes, such as FOOD YELLOW NO. 4 ALUMINUM LAKE, involves a process where the dye is precipitated with aluminum salts to form an insoluble pigment. A study by Tsuji et al. (2001) describes the preparation of HPLC test solutions for organic impurities in aluminum lakes of food dyes, highlighting the complexities involved in their synthesis and analysis due to the presence of aluminum (Tsuji et al., 2001).

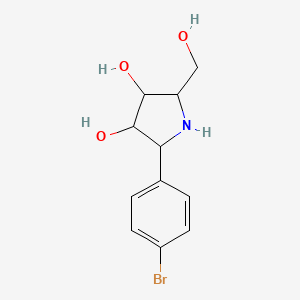

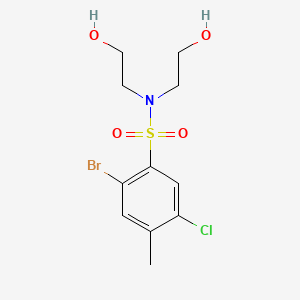

Molecular Structure Analysis

The molecular structure of aluminum lake pigments includes the dye molecule adsorbed onto the surface of aluminum hydroxide particles. The structure and behavior of these complexes are crucial for their stability and color properties. Yuan et al. (2019) investigated the formation mechanism of indigo carmine-aluminum hydroxide lakes, providing insights into the molecular interactions and adsorption processes that define the molecular structure of these pigments (Yuan et al., 2019).

Chemical Reactions and Properties

Aluminum lakes undergo various chemical reactions depending on their environment. The interaction of aluminum lake dyes with different agents can influence their stability and color. Zhang et al. (2014) developed a novel analytical method for analyzing tartrazine aluminum lake and sunset yellow aluminum lake, which could potentially apply to this compound, demonstrating their chemical properties and reactions in foods (Zhang et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability under various conditions, and color characteristics, are determined by its molecular structure and the nature of the aluminum lake. Research by Yang et al. (2011) on the determination of aluminum lake dyes in chewing gum underscores the importance of understanding these properties for their application in food products (Yang et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its composition and structure. Studies on the complexation, stability, and behavior of aluminum lake dyes contribute to our understanding of their chemical properties. For example, the work by Amat et al. (2010) on the complexation of apigenin in weld lake provides insight into the chemical interactions that could be relevant to the behavior of this compound (Amat et al., 2010).

Scientific Research Applications

Analysis in Food Products

Food Yellow No. 4 Aluminum Lake is widely analyzed in various food products. For instance, a study demonstrated a method for the simultaneous determination of five food aluminum lake dyes, including this compound, in chewing gum. The method involved extraction, purification, and high-performance liquid chromatography (HPLC) with a photodiode array detector, highlighting the importance of accurately measuring these dyes in food products (Yang, Yin, & Shao, 2011).

Dispersion and Performance in Products

The dispersion and performance characteristics of this compound have also been studied. One study investigated the dispersion and performance of tartrazine aluminum lake in various water-based resins to form dispersive systems for use in ink and paint, specifically targeting food or drug packaging, toys, and decorative materials. The study focused on particle size, color characteristics, and stability of the dispersive systems (Leng et al., 2011).

Environmental and Health Aspects

Research has also explored the environmental and health implications of aluminum lakes. A systematic review discussed the potential health risks associated with exposures to metallic and nanoscale aluminum, including aluminum lakes, in pharmaceuticals, occupational settings, and consumer products. The review stressed the importance of considering physical and chemical forms of aluminum in relation to its uptake, accumulation, and systemic bioavailability, thereby highlighting the need for thorough risk assessments of these substances (Willhite et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Food Yellow No. 4 Aluminum Lake, also known as Tartrazine , is primarily used as a colorant . Its primary targets are the food, beverage, and cosmetic products to which it is added . It is used to enhance the visual appeal of these products by imparting a bright yellow color .

Mode of Action

As a colorant, Food Yellow No. 4 Aluminum Lake does not interact with biological targets in the way that a drug or enzyme would. Instead, it interacts with light, absorbing certain wavelengths and reflecting others. This interaction with light gives the compound its characteristic yellow color . When added to food, beverages, or cosmetics, it imparts this color to the product .

Action Environment

The action of Food Yellow No. 4 Aluminum Lake can be influenced by environmental factors such as pH . For example, it is brighter in acidic solution and yellow in alkaline solution . The stability of the compound can also be affected by exposure to light and heat, which can cause it to degrade and lose its color .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for FOOD YELLOW NO. 4 ALUMINUM LAKE involves the reaction of a diazonium salt with a coupling component in the presence of aluminum hydroxide.", "Starting Materials": [ "4-aminoazobenzene", "Aluminum hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Diazotization: 4-aminoazobenzene is dissolved in sulfuric acid and cooled to 0-5°C. Sodium nitrite is added to the solution, followed by hydrochloric acid to maintain the pH at 2-3. The resulting diazonium salt is then isolated by filtration.", "Coupling: The diazonium salt is added to a solution of the coupling component in the presence of aluminum hydroxide. The pH is adjusted to 6-7 using sodium hydroxide. The resulting precipitate is filtered and washed with water.", "Drying: The precipitate is dried at a temperature of 60-70°C to obtain FOOD YELLOW NO. 4 ALUMINUM LAKE." ] } | |

CAS RN |

12227-69-9 |

Molecular Formula |

C12H12O2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.